1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea
Description
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea is an organic compound that belongs to the class of ureas. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the hydroxyethyl group and the ethyl group attached to the urea moiety makes this compound unique in its chemical structure.
Properties
IUPAC Name |
1-ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-2-11(4-5-12)8(13)10-7-9-3-6-14-7/h3,6,12H,2,4-5H2,1H3,(H,9,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKOQZPJSHCQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)NC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea can be achieved through a multi-step process involving the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through the reaction of the thiazole derivative with ethylene oxide.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with ethyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The specific details of industrial production methods would depend on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a carbonyl derivative, while substitution reactions could yield various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(1,3-thiazol-2-yl)urea: Lacks the hydroxyethyl group.
1-(2-Hydroxyethyl)-3-(1,3-thiazol-2-yl)urea: Lacks the ethyl group.
1-Ethyl-1-(2-hydroxyethyl)urea: Lacks the thiazole ring.
Uniqueness
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea is unique due to the presence of both the hydroxyethyl group and the thiazole ring, which may confer specific chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
